molecular formula C14H15N3O B15060944 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Cat. No.: B15060944
M. Wt: 241.29 g/mol
InChI Key: BFDIRDPWKPACKI-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an aminophenyl group, a pyrrolidine ring, and a nitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves a multi-step process:

    Formation of the Aminophenyl Intermediate: The starting material, 4-nitrobenzene, undergoes a reduction reaction to form 4-aminobenzene.

    Formation of the Pyrrolidine Intermediate: Pyrrolidine is reacted with a suitable acylating agent to form pyrrolidine-1-carbonyl chloride.

    Coupling Reaction: The aminophenyl intermediate is then coupled with the pyrrolidine intermediate in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reduction: Utilizing catalytic hydrogenation for the reduction of 4-nitrobenzene to 4-aminobenzene.

    Efficient Acylation: Employing continuous flow reactors for the acylation of pyrrolidine.

    Optimized Coupling: Using automated systems to control the coupling reaction parameters, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The aminophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-nitrophenyl derivatives.

    Reduction: Formation of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamine.

    Substitution: Formation of substituted aminophenyl derivatives.

Scientific Research Applications

3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that recognize the aminophenyl and pyrrolidine moieties.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enamide: Similar structure but with an amide group instead of a nitrile group.

    3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness

3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is unique due to its combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its nitrile group provides additional reactivity compared to similar compounds with amide or hydroxyl groups.

Properties

IUPAC Name

3-(4-aminophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-10-12(14(18)17-7-1-2-8-17)9-11-3-5-13(16)6-4-11/h3-6,9H,1-2,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDIRDPWKPACKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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